N6-Cyclopentyl-9-methyladenine, also known as N-0840, is a selective antagonist of the A1 adenosine receptor. This compound has garnered interest due to its significant pharmacological properties, particularly its ability to modulate adenosine receptor activity. The compound exhibits a high affinity for A1 receptors while showing considerably lower affinity for A2 receptors, making it a valuable tool in biochemical research and potential therapeutic applications.
N6-Cyclopentyl-9-methyladenine can be synthesized from 6-chloropurine through various chemical reactions, highlighting its relevance in medicinal chemistry and pharmacology. This compound is commercially available from several chemical suppliers and has been extensively studied in both in vitro and in vivo settings.
N6-Cyclopentyl-9-methyladenine belongs to the class of purine derivatives, specifically modified adenines. Its classification as an A1 adenosine receptor antagonist places it within a broader category of compounds that interact with adenosine receptors, which are critical in various physiological processes.
The synthesis of N6-Cyclopentyl-9-methyladenine typically involves the following steps:
The reaction conditions often require organic solvents and specific catalysts to enhance the efficiency of substitution and methylation reactions. For industrial production, parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and purity. Purification techniques like crystallization and chromatography are employed to obtain high-purity N6-Cyclopentyl-9-methyladenine suitable for research applications .
N6-Cyclopentyl-9-methyladenine features a purine base structure with specific modifications at the N6 and N9 positions:
This structural configuration significantly influences its binding affinity and selectivity for adenosine receptors.
The molecular formula for N6-Cyclopentyl-9-methyladenine is C13H17N5O, with a molecular weight of approximately 245.31 g/mol. Its structural characteristics contribute to its pharmacological profile, particularly its interaction with A1 receptors .
N6-Cyclopentyl-9-methyladenine undergoes several key interactions:
In pharmacological studies, N6-Cyclopentyl-9-methyladenine has been shown to competitively antagonize various receptor-mediated effects in different tissues, such as cardiac tissues where it counteracts negative inotropic and chronotropic responses induced by adenosine .
The mechanism of action for N6-Cyclopentyl-9-methyladenine involves:
Pharmacological studies indicate that N6-Cyclopentyl-9-methyladenine exhibits a high selectivity ratio (greater than 33-fold) for A1 over A2 receptors, underscoring its potential for targeted therapeutic applications .
N6-Cyclopentyl-9-methyladenine is typically presented as a white to off-white solid. Its melting point and solubility characteristics are relevant for formulation in pharmaceutical applications.
The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its solubility profile varies depending on the solvent used, which is critical for its application in biological assays .
N6-Cyclopentyl-9-methyladenine has several important applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3